Pitenodil
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Overview
Description
Pitenodil is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pitenodil involves several steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes nucleophilic aromatic substitution reactions, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . The reaction conditions often involve the use of strong bases and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pitenodil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pitenodil has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pitenodil involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pitenodil can be compared with other similar compounds to highlight its uniqueness:
Quinones: Like this compound, quinones undergo oxidation and reduction reactions, but this compound may have different reactivity and selectivity.
Hydroquinones: Both this compound and hydroquinones are involved in redox reactions, but this compound’s structure may confer distinct properties.
Substituted Aromatics: This compound’s ability to undergo electrophilic aromatic substitution makes it comparable to other substituted aromatic compounds, but its specific substituents and reaction conditions can lead to unique products.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Properties
CAS No. |
59840-71-0 |
---|---|
Molecular Formula |
C17H27N3O3S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3 |
InChI Key |
KODWJTJZIKCBSV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |
Canonical SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |
59840-71-0 | |
Origin of Product |
United States |
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